2-(1H-Imidazol-2-yl)pyrimidine
Overview
Description
“2-(1H-Imidazol-2-yl)pyrimidine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “2-(1H-Imidazol-2-yl)pyrimidine” is characterized by IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The crystal structure of this compound is stabilized by three types of hydrogen bonding interactions: O–H…N, N–H…O, and N–H…N .Physical And Chemical Properties Analysis
“2-(1H-Imidazol-2-yl)pyrimidine” has a molecular weight of 146.15 .Scientific Research Applications
V600E-BRAF Kinase Inhibition
“2-(1H-Imidazol-2-yl)pyrimidine” derivatives have been evaluated as potential inhibitors of the V600E-BRAF kinase, which is significant in cancer research. These compounds showed promising docking scores and favorable interactions with their target, suggesting potential use in targeted cancer therapies .
Synthesis of Substituted Imidazoles
Substituted imidazoles, which are structurally related to “2-(1H-Imidazol-2-yl)pyrimidine”, play a crucial role in the synthesis of functional molecules used in various applications. The regiocontrolled synthesis of these compounds has seen recent advances, highlighting their importance in chemical synthesis .
Antimicrobial Potential
Imidazole derivatives have shown good antimicrobial potential. While not directly linked to “2-(1H-Imidazol-2-yl)pyrimidine”, it’s plausible that similar structures could be synthesized and evaluated for antimicrobial properties .
Antihypertensive Potential
Compounds containing the imidazole moiety have been synthesized and evaluated for antihypertensive potential in animal models. This suggests that “2-(1H-Imidazol-2-yl)pyrimidine” could also be explored for cardiovascular applications .
Synthesis of Novel Heterocyclic Compounds
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are closely related to “2-(1H-Imidazol-2-yl)pyrimidine”, were designed and synthesized with potential biological activities, indicating the versatility of pyrimidine derivatives in drug development .
Therapeutic Applications
Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which share a similar core structure with “2-(1H-Imidazol-2-yl)pyrimidine”, are used in therapeutic applications such as treating insomnia and brain function disorders .
properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSKGMJQQGFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624014 | |
Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-yl)pyrimidine | |
CAS RN |
627910-87-6 | |
Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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